molecular formula C18H21N3O5S B2865660 2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 1903040-62-9

2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2865660
CAS No.: 1903040-62-9
M. Wt: 391.44
InChI Key: OPZQNTLTPVZYOX-UHFFFAOYSA-N
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Description

The compound “2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .


Synthesis Analysis

The synthesis of similar compounds involves hydrolysis, which converts the compound to the corresponding phenoxy acid. This is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a common feature in many biologically active compounds .

Scientific Research Applications

Oxidation Reactivity and Structural Characterization

  • Oxidation Reactivity Channels: A study detailed synthetic routes to related pyridin-2-yl compounds, including 2-(6-methylpyridin-2-yl)-N,N-diphenylacetamide, exploring their oxidation reactivity. This research contributes to understanding the chemical behavior and potential modifications of compounds similar to 2-(4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide (Pailloux et al., 2007).

Synthesis of Derivatives and Biological Activity

  • Herbicidal Activities: Derivatives of similar pyridine compounds have been synthesized and evaluated for their herbicidal activities, showing moderate to significant effects against certain plant species. This demonstrates the compound's potential for agricultural applications (刘建超, 任青云, 贺红武, 2016).

Antimicrobial Properties

  • Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: Research on the synthesis of pyridines and their derivatives as antimicrobial agents using related starting materials has highlighted significant antibacterial and antifungal activities. This suggests the potential medical and environmental applications of compounds structurally related to this compound (Hossan et al., 2012).

Chemical Properties and Synthesis Techniques

  • Synthesis and Reactivity: Studies on the synthesis of novel sulphonamide derivatives and their reactivity provide insight into creating compounds with improved antimicrobial activity. Such research underlines the importance of chemical modifications to enhance biological properties and develop new therapeutic agents (Fahim & Ismael, 2019).

Future Directions

The future directions for this compound could involve further investigations into its synthesis and pharmacological activities. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could potentially enhance safety and efficacy .

Properties

IUPAC Name

2-[4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13-3-2-4-18(20-13)26-15-9-10-21(11-15)27(23,24)16-7-5-14(6-8-16)25-12-17(19)22/h2-8,15H,9-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZQNTLTPVZYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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